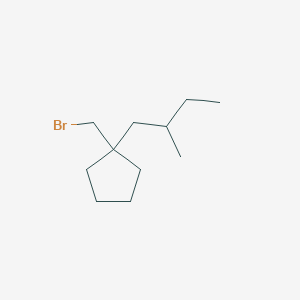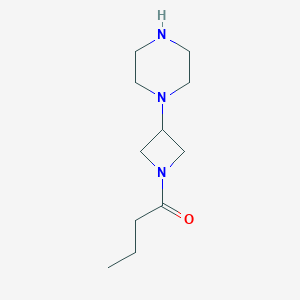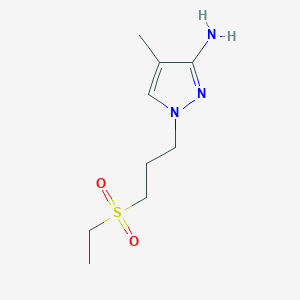
1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazol-3-amine with 3-bromo-1-propanol, followed by the introduction of the ethylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
化学反応の分析
Types of Reactions: 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or azide-substituted pyrazoles.
科学的研究の応用
1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors. The pyrazole ring’s nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- 1-(3-(Methylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine
- 1-(3-(Ethylsulfonyl)propyl)-4-ethyl-1h-pyrazol-3-amine
- 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-imidazol-3-amine
Comparison: 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine is unique due to the specific positioning of the ethylsulfonyl group and the pyrazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethylsulfonyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C9H17N3O2S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
1-(3-ethylsulfonylpropyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-3-15(13,14)6-4-5-12-7-8(2)9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11) |
InChIキー |
QJCUCQXKMHZXCA-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCCN1C=C(C(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


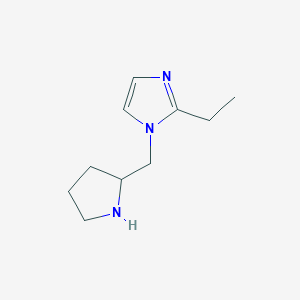



![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)
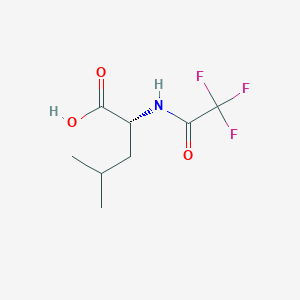

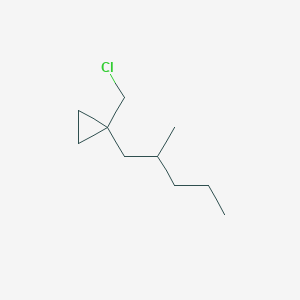


![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
